Product packaging for Sodium p-cresolate(Cat. No.:CAS No. 1121-70-6)

Sodium p-cresolate

Cat. No.: B075617
CAS No.: 1121-70-6
M. Wt: 130.12 g/mol
InChI Key: ZECBPBHBGNLLMU-UHFFFAOYSA-M
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Description

Sodium p-cresolate is the sodium salt of p-cresol, a crucial organocatalyst and synthetic intermediate in advanced organic chemistry and materials science research. Its primary research value lies in its dual functionality, acting as both a strong nucleophile and a base. This makes it an excellent catalyst in condensation reactions, such as the Knoevenagel condensation, and a fundamental building block for the synthesis of more complex chemical architectures, including p-cresol-based antioxidants, polymer precursors, and pharmaceutical intermediates. The mechanism of action involves the deprotonation of the p-cresol hydroxyl group, generating a highly reactive phenoxide ion. This phenoxide ion effectively initiates nucleophilic attack on electrophilic centers in substrate molecules, facilitating carbon-carbon and carbon-heteroatom bond formation. Researchers utilize this compound in the development of novel ligands for metal-organic frameworks (MOFs), in the study of corrosion inhibitors, and as a standard in analytical chemistry for method development and calibration. It is supplied as a high-purity solid to ensure reproducibility and performance in sensitive experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NaO B075617 Sodium p-cresolate CAS No. 1121-70-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1121-70-6

Molecular Formula

C7H7NaO

Molecular Weight

130.12 g/mol

IUPAC Name

sodium;4-methylphenolate

InChI

InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1

InChI Key

ZECBPBHBGNLLMU-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Isomeric SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Other CAS No.

1121-70-6

Related CAS

106-44-5 (Parent)

Origin of Product

United States

Synthesis and Preparation Methodologies of Sodium P Cresolate

Direct Synthesis Routes via p-Cresol (B1678582) Neutralization

The most straightforward and common method for preparing sodium p-cresolate is through the direct neutralization of p-cresol with a sodium base, typically sodium hydroxide (B78521) (NaOH). This acid-base reaction is highly efficient and proceeds with a high yield.

The reaction is as follows: CH₃C₆H₄OH + NaOH → CH₃C₆H₄ONa + H₂O

In this process, p-cresol, which is a weak acid, reacts with the strong base sodium hydroxide. The hydroxyl group (-OH) of the p-cresol donates a proton (H⁺) to the hydroxide ion (OH⁻) from the NaOH, forming water. The resulting phenoxide ion (CH₃C₆H₄O⁻) and the sodium ion (Na⁺) form the ionic compound this compound. The reaction can be carried out in a suitable solvent, such as water or ethanol (B145695), from which the this compound product can be isolated by crystallization.

Indirect Synthesis Pathways through p-Toluenesulfonate Alkali Fusion

An industrially significant indirect route to produce p-cresol, and subsequently this compound, involves the alkali fusion of sodium p-toluenesulfonate. google.com This multi-step process begins with the sulfonation of toluene (B28343).

Toluene Sulfonation and Sodium p-Toluenesulfonate Formation

The synthesis begins with the sulfonation of toluene (C₇H₈) using a strong acid, typically sulfuric acid (H₂SO₄). google.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the toluene ring. The reaction conditions, particularly temperature, can be controlled to favor the formation of the para isomer, p-toluenesulfonic acid. google.com

The sulfonation reaction is: CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O

The resulting p-toluenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium sulfite (B76179), to form sodium p-toluenesulfonate (CH₃C₆H₄SO₃Na). google.comgoogle.comwikipedia.org

The neutralization reaction is: CH₃C₆H₄SO₃H + NaOH → CH₃C₆H₄SO₃Na + H₂O wikipedia.org

Optimization of Alkali Fusion Conditions for this compound Generation

The core of this indirect pathway is the alkali fusion step, where sodium p-toluenesulfonate is heated with a strong alkali, like sodium hydroxide, at high temperatures. google.com This process converts the sulfonate group into a hydroxyl group, yielding this compound.

The fusion reaction is: CH₃C₆H₄SO₃Na + 2 NaOH → CH₃C₆H₄ONa + Na₂SO₃ + H₂O

Optimizing the conditions for this reaction is crucial for maximizing the yield of p-cresol. Key parameters that are controlled include temperature and the molar ratio of the reactants. Research has shown that conducting the fusion at temperatures between 330°C and 360°C is effective. google.com The ratio of sodium hydroxide to sodium p-toluenesulfonate is also a critical factor, with a molar ratio of approximately 2.5 moles of caustic soda to 1 mole of sodium toluene sulfonate being proposed for efficient conversion. google.com The reaction time is another variable, with some processes aiming for completion within 2-3 hours. google.com

Comparative Analysis of Alkali Systems in Fusion Processes (e.g., Sodium Hydroxide vs. Potassium Hydroxide)

The choice of alkali in the fusion process significantly impacts the reaction's success. While sodium hydroxide is commonly used, historical and comparative studies have explored the efficacy of potassium hydroxide (KOH) and mixtures of the two.

Alkali SystemObservations
Sodium Hydroxide (NaOH) alone It has been reported that fusion with sodium hydroxide alone can be ineffective, as it may not act as a suitable solvent for the sodium p-toluenesulfonate at fusion temperatures. orgsyn.org
Potassium Hydroxide (KOH) alone Potassium hydroxide has been found to work satisfactorily on its own in the fusion process. orgsyn.org
Mixtures of NaOH and KOH Mixtures of sodium hydroxide and potassium hydroxide are also effective. It has been noted that mixtures containing at least 28% potassium hydroxide can facilitate a successful fusion. orgsyn.org

The use of potassium hydroxide or a mixed alkali system can improve the fluidity of the melt, enhancing the contact between reactants and leading to a more efficient conversion to the cresolate.

Alternative Synthetic Approaches (e.g., Hydrolysis of Chlorinated Toluene Derivatives)

An alternative method for synthesizing p-cresol involves the alkaline hydrolysis of p-chlorotoluene. google.comnih.govcnchemshop.com In this process, p-chlorotoluene is treated with a strong base, such as sodium hydroxide, under high temperature and pressure. This nucleophilic aromatic substitution reaction replaces the chlorine atom with a hydroxyl group. google.com

The hydrolysis reaction is: CH₃C₆H₄Cl + 2 NaOH → CH₃C₆H₄ONa + NaCl + H₂O

This method can be advantageous due to the high selectivity for p-cresol when starting with pure p-chlorotoluene. cnchemshop.com However, the reaction often requires catalysts, such as copper or its compounds, to proceed efficiently. google.com The hydrolysis of mixed chlorotoluenes can also be used to produce a mixture of cresol (B1669610) isomers. nih.govgoogle.com

Advanced Techniques for Isolation and Purification of this compound

Regardless of the synthetic route, the final product is typically a crude mixture containing the sodium salt of p-cresol. To obtain pure this compound, several isolation and purification steps are necessary.

After the alkali fusion or hydrolysis, the reaction mixture is often diluted with water. google.com In the case of the sulfonate fusion route, the less soluble sodium sulfite byproduct can be separated by filtration. The resulting aqueous solution of this compound can then be subjected to further purification.

To obtain the free p-cresol, the this compound solution is acidified with a suitable acid, such as sulfuric acid or even sulfur dioxide. google.comgoogle.com

CH₃C₆H₄ONa + H⁺ → CH₃C₆H₄OH + Na⁺

The liberated p-cresol, which is only slightly soluble in water, can then be separated. fishersci.at Advanced purification techniques for p-cresol include:

Fractional Distillation: This is a primary method used to separate p-cresol from other isomers (o-cresol and m-cresol) and impurities based on differences in their boiling points. Distillation under reduced pressure is often employed to prevent decomposition at high temperatures. orgsyn.orgnih.gov

Crystallization: The purified p-cresol can be further refined by crystallization. As a solid at room temperature, p-cresol can be dissolved in a suitable solvent and then cooled to induce the formation of pure crystals. orgsyn.org

Recrystallization: For achieving high purity, recrystallization of the crystallized p-cresol may be performed.

Once purified p-cresol is obtained, it can be converted back to high-purity this compound through the direct neutralization reaction with a stoichiometric amount of high-purity sodium hydroxide. The resulting salt can then be isolated by evaporating the solvent or by crystallization.

Advanced Spectroscopic and Structural Characterization of Sodium P Cresolate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For sodium p-cresolate, various NMR methods are employed to map out its structure. While direct NMR data for this compound can be limited in publicly available literature, the analysis is often based on its parent compound, p-cresol (B1678582), and related derivatives. nih.govresearchgate.netresearchgate.net The formation of the phenolate (B1203915) by deprotonation of the hydroxyl group on p-cresol leads to predictable changes in the chemical shifts of nearby protons and carbons.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of p-cresol, the methyl (–CH₃) protons typically appear as a singlet. The aromatic protons on the benzene (B151609) ring show distinct signals. Due to the para-substitution, the aromatic region displays a characteristic pattern for an AA'BB' spin system, which often simplifies to two doublets. The protons ortho to the hydroxyl group are chemically equivalent, as are the protons meta to the hydroxyl group.

Upon formation of this compound, the deprotonation of the hydroxyl group to form the phenoxide ion (–O⁻) results in increased electron density on the aromatic ring. This increased shielding causes an upfield shift (to lower ppm values) for the aromatic protons compared to p-cresol.

Interactive Table 1: Representative ¹H NMR Chemical Shifts for p-Cresol and Expected Shifts for this compound

Proton Type p-Cresol Chemical Shift (δ, ppm) Expected this compound Shift (δ, ppm) Multiplicity
Methyl (–CH₃)~2.2-2.3Similar to p-cresolSinglet (s)
Aromatic (ortho to –OH/O⁻)~6.7-6.9Shifted upfieldDoublet (d)
Aromatic (meta to –OH/O⁻)~7.0-7.2Shifted upfieldDoublet (d)

Note: Actual chemical shifts can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR for Aromatic Ring and Methyl Group Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In p-cresol, distinct signals are observed for the methyl carbon, the four unique aromatic carbons, and the carbon bearing the hydroxyl group (ipso-carbon).

The conversion to this compound significantly impacts the chemical shift of the ipso-carbon due to the change from a C–OH to a C–O⁻ bond, resulting in a substantial downfield shift. The other aromatic carbons also experience shifts due to the altered electron distribution. The methyl carbon's chemical shift is generally less affected. Studies on potassium p-cresolate show the ipso-carbon at approximately 158.7 ppm, a significant shift from p-cresol's 155.2 ppm. researchgate.net

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for p-Cresol and its Anion

Carbon Type p-Cresol Chemical Shift (δ, ppm) p-Cresolate Anion Chemical Shift (δ, ppm)
Methyl (–CH₃)~20-21~20-21
Aromatic (C-meta)~115-117Shifted
Aromatic (C-ortho)~130Shifted
Aromatic (C-para to –OH)~130-132Shifted
Aromatic (C-ipso to –OH)~151-155~157-159 researchgate.net

Note: Data is compiled from typical values and specific studies on related compounds. researchgate.net

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. github.io

COSY (Correlation Spectroscopy) : This experiment maps proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks between the ortho and meta aromatic protons, confirming their adjacent positions on the ring. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons. researchgate.netnih.gov It would show a correlation peak between the methyl protons and the methyl carbon, as well as correlations for each aromatic C-H pair, definitively linking the proton and carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov For this compound, an HMBC spectrum would show a correlation from the methyl protons to the adjacent aromatic carbon (C4) and the ortho carbons (C3/C5). It would also show correlations from the aromatic protons to neighboring carbons, helping to piece together the entire molecular structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of molecules.

Infrared (IR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

The IR spectrum of this compound is distinct from that of p-cresol primarily due to the absence of the broad O–H stretching band (typically around 3200-3600 cm⁻¹) that characterizes the phenol (B47542) group. The formation of the sodium salt can be monitored by the disappearance of this band. mdpi.com ATR-FTIR is a convenient technique for analyzing solid or liquid samples directly. researchgate.net The spectrum of this compound is dominated by aromatic C-H and C=C stretching vibrations, as well as the C–O stretching mode. mdpi.comresearchgate.net

Analysis of Characteristic Vibrational Modes (e.g., C–O stretch, Aromatic Ring Modes)

The vibrational spectrum of this compound displays several characteristic modes that are diagnostic of its structure.

C–O Stretching Vibration : In p-cresol, the C–O stretch appears around 1230-1260 cm⁻¹. In a study on the thermal degradation of this compound, this C–O stretching vibration was observed at 1263 cm⁻¹. mdpi.com The frequency of this bond is sensitive to its electronic environment.

Aromatic Ring Modes : The aromatic ring gives rise to several characteristic vibrations.

C=C Stretching : These vibrations typically occur in the 1450-1650 cm⁻¹ region.

C-H Bending : Out-of-plane C-H bending vibrations are particularly useful for identifying substitution patterns on a benzene ring. For a para-substituted compound like this compound, a strong band is expected in the 800-850 cm⁻¹ region.

Methyl Group Vibrations : The –CH₃ group will show characteristic symmetric and asymmetric stretching and bending modes, though these can sometimes overlap with other signals.

Interactive Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1450-1650Multiple bands expected
C–O Stretch~1263 mdpi.comStrong intensity
Out-of-Plane C-H Bend800-850Characteristic of para-substitution

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. High-resolution MS can provide the elemental formula of a compound and its fragments. chemconnections.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique ideal for analyzing a wide range of organic compounds, including salts and polymers, with high sensitivity and speed. nih.govuv.es In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization, primarily generating singly charged ions, often as sodium adducts like [M+Na]⁺. jeol.commdpi.com The time-of-flight analyzer then separates these ions based on their m/z ratio.

For this compound, MALDI-TOF MS would confirm the mass of the intact salt or its constituent ions. While direct studies on this compound are not prevalent, the technique has been successfully applied to analyze derivatives of p-cresol and other phenolates. researchgate.netresearchgate.net For instance, in the characterization of p-cresol derivatives of Grubbs catalysts, MALDI-TOF MS was used to support the formation of the desired complex. researchgate.netresearchgate.net The analysis of phenolic acids by MALDI-TOF MS has shown the formation of sodiated oligomers, demonstrating the technique's utility for related structures. nih.gov Given its ability to handle complex mixtures and produce simple spectra of singly charged ions, MALDI-TOF MS is a powerful tool for the initial molecular weight confirmation of this compound and its derivatives. nih.govjeol.com

Quadrupole Time-of-Flight (Q-TOF) MS for High-Resolution Mass Determination and Product Identification

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation. mdpi.comshimadzu.eu This makes it highly suitable for identifying unknown compounds and confirming the structures of reaction products. nih.gov

Q-TOF analysis has been instrumental in studying the thermal degradation of this compound, where it helped confirm the generation of hydrogen radicals during the process. semanticscholar.org In the analysis of p-cresol and its metabolites, high-resolution MS techniques like Q-TOF are used to determine elemental compositions from accurate mass measurements. copernicus.orgresearchgate.net The fragmentation pattern of p-cresol in the negative ion mode typically shows a deprotonated molecular ion [M-H]⁻ at an m/z of 107. researchgate.net For this compound, Q-TOF MS would provide a highly accurate mass measurement, confirming its elemental composition. Furthermore, by inducing fragmentation, the resulting MS/MS spectrum would reveal characteristic fragmentation pathways, aiding in the definitive identification of the compound and its transformation products in complex matrices. nih.govresearchgate.net

Below is a table summarizing the expected mass spectrometric data for the p-cresolate anion.

Ionization ModeIon TypeCalculated m/zAnalysis Purpose
Negative[M-H]⁻107.0497High-resolution mass confirmation of the p-cresolate anion. researchgate.net
Positive[M+Na]⁺131.0470Analysis of the sodium salt adduct.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within a material. wikipedia.orglibretexts.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical environment.

For this compound (C₇H₇NaO), XPS analysis would provide quantitative information about the surface composition of carbon, oxygen, and sodium. The high-resolution spectra of the C 1s, O 1s, and Na 1s regions would offer insight into the chemical states.

C 1s Spectrum : The C 1s spectrum would be deconvoluted into components representing the aromatic C-C/C-H bonds and the C-O bond of the phenolate group.

O 1s Spectrum : The O 1s peak would correspond to the oxygen in the phenolate group (C-O⁻Na⁺). Its binding energy would be distinct from that of a hydroxyl group (C-OH), providing clear evidence of salt formation. rsc.org

Na 1s Spectrum : The presence and binding energy of the Na 1s peak would confirm the existence of sodium ions and provide information about their coordination environment.

Studies on related compounds, such as sodium phenolate, have utilized XPS to investigate surface structures and bonding. rsc.orgrsc.org Similarly, XPS has been employed to study the interaction of p-cresol with catalyst surfaces, where shifts in the core-level binding energies of the elements involved revealed details about the electronic interactions and bonding modes. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. tanta.edu.eg

The UV spectrum of p-cresol in a non-polar solvent like cyclohexane (B81311) shows a maximum absorption (λmax) around 280 nm, corresponding to a π → π* transition within the benzene ring. nih.gov Upon formation of the this compound salt, the phenolic proton is removed, creating the p-cresolate anion. This results in an extended conjugated system due to the delocalization of the negative charge on the oxygen atom into the aromatic ring. This extension of the chromophore leads to a bathochromic shift (a shift to a longer wavelength) in the absorption maximum. For example, the UV spectrum of sodium p-chloro-m-cresolate shows a λmax around 280 nm, which is shifted from the ~270 nm peak of the parent phenol. publications.gc.ca Studies on p-cresol/guanidine complexes, which form the p-cresolate ion, show a distinct new absorption band appearing at longer wavelengths (around 310 nm), indicative of phenolate formation. researchgate.net The primary electronic transitions observed are π → π* and n → π*, involving the non-bonding electrons on the oxygen atom and the π-system of the aromatic ring. libretexts.orgtanta.edu.eg

The table below summarizes the typical UV absorption data.

CompoundSolvent/Stateλmax (nm)Transition Type
p-CresolCyclohexane~280π → π nih.gov
This compoundAqueous/Protic~290-310π → π publications.gc.caresearchgate.net

Coupled Analytical Techniques for Dynamic Processes

Coupling analytical techniques allows for the simultaneous measurement of different properties of a sample as it undergoes a physical or chemical change, providing a more comprehensive understanding of the process.

Thermogravimetric Analysis-Fourier Transform Infrared (TGA-FTIR) Spectroscopy for Evolved Gas Analysis during Thermal Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Fourier Transform Infrared (FTIR) spectroscopy identifies chemical compounds based on their absorption of infrared radiation. selectscience.net Coupling these two techniques (TGA-FTIR) allows for the identification of the gaseous products evolved during the thermal decomposition of a material. science.govmarquette.edu

The thermal degradation of this compound has been studied in detail using TGA-FTIR. mdpi.com The TGA curve shows a primary degradation step where a significant mass loss occurs. The coupled FTIR analysis of the evolved gases during this step reveals that methane (B114726) (CH₄) is the sole gaseous product. mdpi.com This indicates that the main degradation pathway involves demethylation. The theoretical mass loss corresponding to the release of methane is 12.3%, which aligns closely with the experimental value of 13.2% observed in the TGA. mdpi.com

The degradation process for this compound shares similarities with that of sodium phenolate, ultimately producing an intumescent char. mdpi.com FTIR analysis of the solid residue collected after the main degradation step shows spectra nearly identical to those from degraded sodium phenolate, suggesting a similar aromatization process occurs. semanticscholar.orgmdpi.com

The key findings from the TGA-FTIR analysis of this compound are summarized below.

Temperature RangeMass Loss (%)Evolved Gas Identified by FTIRInferred Process
~450-550 °C~13.2Methane (CH₄)Demethylation mdpi.com

Reaction Mechanisms and Chemical Reactivity of Sodium P Cresolate

Fundamental Principles Governing Phenolate (B1203915) Anion Reactivity

The reactivity of the p-cresolate anion, like other phenolate anions, is governed by several key principles. The phenoxide oxygen atom possesses a negative charge, making it a potent nucleophile. wikipedia.org This nucleophilicity is modulated by the interplay of inductive and resonance (mesomeric) effects. quora.comfiveable.me

The oxygen atom is more electronegative than the carbon atoms of the benzene (B151609) ring, which leads to an electron-withdrawing inductive effect. However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, an electron-donating resonance effect that is generally more significant than the inductive effect. quora.comfiveable.me This resonance delocalization spreads the negative charge across the aromatic ring, particularly to the ortho and para positions relative to the oxygen. libretexts.orgualberta.ca This charge delocalization stabilizes the anion. libretexts.orgkhanacademy.org The methyl group at the para position in p-cresolate is an electron-donating group, which slightly destabilizes the anion compared to the unsubstituted phenoxide ion, making p-cresol (B1678582) a weaker acid than phenol (B47542). ualberta.ca

Phenolate anions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom or the carbon atoms of the ring (specifically the ortho and para positions). wikipedia.orgunizg.hr Generally, attack at the oxygen atom is kinetically favored, while attack at a carbon atom is thermodynamically preferred. wikipedia.orgunizg.hr

Kinetics and Mechanistic Studies of Hydrolytic Reactions (e.g., Alkaline Hydrolysis of Related Esters)

The p-cresolate anion can act as a leaving group in hydrolytic reactions, particularly in the alkaline hydrolysis of esters. The kinetics of these reactions provide insight into the stability of the anion and the mechanism of the reaction.

In the hydrolysis of aryl carbazates, the reaction in sodium hydroxide (B78521) solutions yields the corresponding phenolate. lookchem.com Studies on the reaction of various substituted phenolates with p-nitrophenyl acetate (B1210297) in ethanol (B145695) have shown that the phenolate anion is the reactive nucleophilic species. rsc.org It competes with the ethoxide anion (from solvolysis) in attacking the ester's carbonyl carbon. rsc.org The rate of this reaction is dependent on the nucleophilicity of the phenolate, which can be correlated with the pKa of the corresponding phenol. rsc.org A Brønsted β value of 0.57 was determined for this reaction, indicating a significant degree of bond formation in the transition state. rsc.org This suggests that in the reaction of phenoxides, the nucleophilic attack is likely the rate-determining step. rsc.org

Electrophilic Aromatic Substitution (SEAr) Pathways Involving the p-Cresolate Anion

The p-cresolate anion is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the phenoxide group. The delocalization of the negative charge from the oxygen atom into the benzene ring significantly increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles. libretexts.orglibguides.com

The general mechanism for SEAr involves two main steps:

Attack by the electrophile: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Due to the directing effect of the phenoxide group, substitution occurs primarily at the positions ortho to the hydroxyl group. Since the para position is already occupied by a methyl group in p-cresolate, electrophilic attack will be directed to the ortho positions. An example of this is the Kolbe-Schmidt reaction, where carbon dioxide, a weak electrophile, reacts with phenolate anions to produce salicylic (B10762653) acid derivatives. libguides.com The high reactivity of the phenolate ring enables this carboxylation to occur. libguides.com Computational studies on the reaction of p-cresolate with 4H,3H-1,2,4-triazole-3,5(4H)-dione (HTAD) in a protic solvent like water suggest that the SEAr mechanism is a plausible pathway. researchgate.netacs.org

Investigations into Free-Radical Mechanisms in Phenolate Transformations

Phenolate anions can undergo transformations involving free-radical intermediates, particularly through oxidation processes. units.it One-electron oxidation of a phenolate anion generates a phenoxyl radical. futurelearn.com These radicals are stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. futurelearn.comnih.gov

The formation of phenoxyl radicals can be initiated by various means, including reaction with other radicals like hydroxyl radicals or through photochemical processes. futurelearn.comresearchgate.net For instance, the reaction of hydroxyl radicals with p-cresol in aqueous solution leads to the formation of the p-methylphenoxyl radical. researchgate.net This process is significantly faster in alkaline media, where the cresol (B1669610) exists as the cresolate anion. researchgate.net Phenolate anions can also form electron donor-acceptor (EDA) complexes with suitable radical precursors, and upon photo-irradiation, single electron transfer (SET) can occur to generate radicals. units.it

These phenoxyl radicals can then participate in various reactions, including coupling reactions or further oxidation. The stability of the phenoxyl radical plays a crucial role in its subsequent reactivity. futurelearn.com The presence of substituents on the aromatic ring can influence this stability. nih.gov

Coordination Chemistry of Sodium p-Cresolate

The p-cresolate anion can act as a ligand, coordinating to metal ions through its oxygen atom to form metal-oxygen (M-O) bonds. This coordination is a fundamental aspect of its role in various catalytic and structural inorganic systems.

A notable example is the formation of ruthenium-p-cresolate complexes. Studies have shown that the second-generation Grubbs catalyst can undergo ligand exchange with thallium p-cresolate, resulting in the formation of a Ru-O coordination bond and the elimination of thallium chloride. researchgate.net Spectroscopic data, including NMR and X-ray photoelectron spectroscopy (XPS), have confirmed the formation of these Ru-O coordination compounds. researchgate.netresearchgate.net The coordination of p-cresolate to the ruthenium center can influence the electronic properties of the metal and the carbene ligand, which in turn affects the catalyst's reactivity in metathesis reactions. researchgate.net

Other examples include the formation of catalyst systems involving p-cresolate with metals like iron and aluminum for use in chlorination reactions. google.com

Ligand exchange, or substitution, is a common reaction for metal complexes where one ligand is replaced by another. libretexts.orgscience-revision.co.uk The p-cresolate anion can participate in such reactions, displacing other ligands from a metal's coordination sphere. iaea.org These reactions are often reversible and can lead to changes in the coordination number and geometry of the metal complex. science-revision.co.uk

Influence of P-Cresolate Coordination on Electronic Properties of Metal Centers

The coordination of ligands, such as p-cresolate, to a metal center significantly influences the electronic properties of that center. The p-cresolate anion, acting as a ligand, donates electron density to the metal. This interaction can alter the electron density on the metal, which in turn affects the metal's reactivity and the properties of other coordinated ligands. researchgate.net

In specific examples, such as with ruthenium catalysts, the coordination of p-cresol has been shown to increase the binding energies of the ruthenium's core electron levels (Ru 3d and 3p). researchgate.net This suggests a decrease in electron density on the metal center, which can facilitate the interaction between the catalyst and other electron-deficient compounds. researchgate.net The nature of the coordination, whether through direct metal-oxygen bonds or through hydrogen bonding to other ligands, plays a crucial role in these electronic modifications. researchgate.net The polarization power of the metal center combined with the ligand field effect can lead to considerable changes in the electronic structure and band gap energy of the resulting material. rsc.org

Benzylic C–H Amination Reactivity and Site Selectivity

The benzylic C-H bonds of the methyl group in p-cresolate are susceptible to amination reactions, a process that installs a nitrogen-containing group. The reactivity and site-selectivity of this transformation are influenced by the reaction mechanism, which can follow different pathways, including ionic or free radical routes. researchgate.netrsc.org

The reaction of p-cresolate with electrophilic amination reagents like triazolinediones can proceed via a nearly barrierless process in aqueous solutions, highlighting the strong activation provided by the phenolate group. researchgate.net This reactivity can be significantly enhanced and controlled through catalysis. For instance, gold(I) catalysis enables benzylic C-H aminations of alkyl-substituted aryls under mild conditions. rsc.org The observed site selectivity in these catalytic systems points to strong electronic activation and deactivation effects that are more complex than simple C-H bond weakening. rsc.org Mechanistic studies suggest these reactions can proceed through a novel pathway involving a carbon-to-nitrogen hydride transfer. rsc.org

The site-selectivity of C-H amination is a key challenge, especially in molecules with multiple potential reaction sites. rsc.org Catalytic systems have been developed to achieve high selectivity. For example, manganese catalysts have demonstrated excellent site selectivity in the late-stage benzylic C-H amination of complex natural products. researchgate.net Similarly, electrochemical methods offer a way to perform benzylic C-H amination without the need for external chemical oxidants or metal catalysts. nih.gov This strategy involves the anodic cleavage of a benzylic C-H bond to form a carbocation intermediate, which is then trapped by an amine. nih.gov

In the context of p-cresolate, the electron-donating nature of the phenoxide group activates the aromatic ring and the benzylic protons of the methyl group, making them reactive towards electrophilic attack and radical abstraction. The choice of catalyst and reaction conditions determines which C-H bond is functionalized, with methods specifically targeting the benzylic position offering a route to selectively introduce amine functionalities. rsc.orgresearchgate.net

Scrambling Reactions and Isomeric Transformations of Cresolates

Under certain conditions, such as thermal degradation, cresolates can undergo scrambling reactions and isomeric transformations. During the thermal degradation of this compound, a scrambling reaction occurs, leading to the formation of sodium phenolate and various multi-methyl substituted phenolates. mdpi.com This indicates a process where methyl groups migrate between aromatic rings.

The thermal degradation of this compound also involves the homolytic cleavage of the Ar–H bond, generating a hydrogen radical. mdpi.com This is a critical step in the intumescence process observed for sodium phenolates. mdpi.comresearchgate.net The initial products of degradation can further react to form more complex structures. For example, the thermal degradation of this compound primarily yields methane (B114726) as a gaseous product, resulting from the cleavage of the Ar–CH3 bond followed by hydrogen abstraction by the resulting methyl radical. mdpi.com This process is distinct from the degradation of p-cresol itself, where methane formation occurs later in the degradation sequence. mdpi.com

The presence of the sodium cation (-ONa) significantly destabilizes the phenolate structure compared to its protonated phenol counterpart, reducing its thermal stability. mdpi.com The reactivity of intermediate radicals plays a crucial role in the final product distribution. For instance, the lifetime of the sodium phenolate intermediate formed during the degradation of p-cresolate is very short because it is quickly consumed by the highly reactive methyl radical (CH3•). mdpi.com

Alkylation reactions of cresols can also lead to isomeric mixtures. The alkylation of p-cresol with styrene (B11656) in the presence of aluminum cresolates produces a mixture of isomeric (α-methylbenzyl)cresols, with a predominance of products from ortho-alkylation. osti.gov This demonstrates how external reagents can lead to the formation of various isomers from a cresolate precursor.

The following table summarizes the primary gaseous product from the thermal degradation of this compound as identified by TGA-FTIR analysis. mdpi.com

AnalytePrimary Gaseous ProductTheoretical Mass Loss (%)Observed Mass Loss (TGA) (%)
This compoundMethane12.313.2

Thermal Degradation and Aromatization Studies of Sodium P Cresolate

Thermal Stability Profile and Decomposition Onset Temperatures

Thermogravimetric analysis (TGA) indicates that sodium p-cresolate possesses moderate thermal stability compared to other sodium phenolates. It is less stable than sodium phenolate (B1203915) and sodium m-cresolate but more stable than sodium salicylate (B1505791). mdpi.com The presence of the sodium phenoxide group (-ONa) significantly reduces the thermal stability of the molecule compared to its protonated counterpart, p-cresol (B1678582). mdpi.comnih.gov While phenol (B47542) begins to degrade around 650 °C, the introduction of the -ONa group fundamentally alters the degradation pathway, leading to decomposition at lower temperatures. mdpi.comnih.gov The primary decomposition of this compound, characterized by the evolution of methane (B114726), results in a mass loss of approximately 13.2%, which is close to the theoretical value of 12.3% for demethylation. mdpi.comnih.gov

Table 1: Comparative Thermal Stability of Sodium Phenolates

Compound Relative Thermal Stability
Sodium Phenolate Highest
Sodium m-Cresolate High
This compound Moderate
Sodium p-Phenoxyphenolate Lower
Sodium Salicylate Lowest

Source: mdpi.com

Primary Degradation Pathways and Initial Bond Cleavages

The thermal degradation of this compound is initiated by the cleavage of its weakest bonds. The structure of p-cresolate features three potentially weak bonds: the aromatic-methyl (Ar–CH₃) bond, the aromatic-hydrogen (Ar–H) bond at the ortho position to the phenoxide group, and the C-H bond of the methyl group (ArCH₂-H). mdpi.comnih.gov However, the homolytic cleavage of the ArCH₂–H bond is not considered a competitive pathway in the initial degradation process. mdpi.comnih.gov

The primary initiation step for the decomposition of this compound involves the homolytic cleavage of either the Ar–CH₃ bond or the Ar–H bond located ortho to the -ONa group. mdpi.comnih.gov The presence of the electron-donating -ONa group activates these bonds, lowering their dissociation energy and facilitating their cleavage at elevated temperatures. mdpi.comsemanticscholar.org Studies suggest that the degradation likely proceeds through the homolysis of one or both of these bonds. mdpi.comnih.gov This initial bond scission generates highly reactive radical species that drive the subsequent degradation reactions. nih.govmdpi.com

The sodium phenoxide moiety plays a crucial role in the thermal degradation of this compound, acting as a powerful activator that significantly lowers the compound's stability. mdpi.comresearchgate.net The strong electron-donating nature of the oxygen anion (-O⁻) enhances the electron density of the aromatic ring, which in turn facilitates the tautomerization of the phenolate to its keto forms. mdpi.com This structural change is believed to greatly enhance the homolytic cleavage of substituents on the aromatic ring, such as the methyl group (Ar-CH₃) and ortho-hydrogens (Ar-H). mdpi.com This mechanism explains the fundamental difference in thermal degradation pathways between phenols and their corresponding alkali phenolates. mdpi.comresearchgate.net The activating effect is specific; for instance, Ar-H bonds in compounds like biphenolates are not activated by the oxygen anion in the same way they are in alkyl-substituted phenolates like this compound. semanticscholar.org

The principal initial event in the thermal decomposition of this compound is demethylation. mdpi.comnih.gov Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) confirms that this first degradation stage corresponds to the loss of the methyl group. mdpi.comnih.gov The experimental mass loss of 13.2% aligns well with the 12.3% theoretical mass loss calculated for the evolution of methane, providing strong evidence that demethylation is the main initial pathway. mdpi.comnih.gov This is a key distinction from the thermal degradation of p-cresol itself, where methane is formed through a more complex fragmentation process involving intermediates like methylcyclopentadiene, and not as a direct result of demethylation. mdpi.com

Role of the Sodium Phenoxide Moiety (-ONa) in Accelerating Aromatic Ring Reactivity

Analysis of Gaseous Products and Their Formation Mechanisms (e.g., Methane Evolution)

The primary gaseous product identified during the main thermal degradation step of this compound is methane (CH₄). mdpi.comnih.gov Analysis using TGA-FTIR shows that methane is essentially the only gaseous product evolved during this phase. mdpi.comnih.gov Unlike the degradation of p-cresol, carbon monoxide (CO) is not observed. mdpi.com

The formation of methane is accounted for by two potential radical mechanisms:

Direct Demethylation: The initial homolytic cleavage of the Ar–CH₃ bond produces a methyl radical (•CH₃). This highly reactive radical then abstracts a hydrogen atom from another molecule to form stable methane. mdpi.com

Indirect Demethylation: If the degradation begins with the homolytic cleavage of an ortho Ar–H bond, a hydrogen radical (H•) is generated. This hydrogen radical can then add to a second this compound molecule, leading to the displacement of a methyl radical (•CH₃) and the formation of sodium phenolate. The displaced methyl radical subsequently abstracts a hydrogen to yield methane. mdpi.com

The absence of benzene (B151609) as a byproduct suggests that the intermediate sodium phenolate, if formed, has a very short lifetime because the methyl radical is much more reactive than the phenoxy radical (PhO•). nih.gov

Characterization of Solid Residues and Charring Phenomena

Infrared (IR) spectroscopy of the solid residue reveals spectra that are nearly identical to those obtained from the thermal degradation of sodium phenolate, indicating that both compounds share a similar aromatization and charring process. mdpi.com Further analysis of the residue collected at 495 °C using proton nuclear magnetic resonance (¹H NMR) has demonstrated the presence of sodium phenolate. semanticscholar.orgnih.govmdpi.com This finding supports the degradation pathway involving the homolytic cleavage of the Ar-H bond, which generates a hydrogen radical that can reduce a p-cresolate molecule to phenolate. nih.govmdpi.com The formation of this stable, carbon-rich char is a notable feature of the thermal decomposition of this compound. mdpi.com

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 23673456
Methane 297
Sodium phenolate 23667576
p-Cresol 2879
Sodium salicylate 517611
Sodium m-cresolate 23673455
Phenol 996
Carbon monoxide 281
Benzene 241

Mechanism of Base-Promoted Intumescence

The thermal degradation of this compound results in a notable intumescent char, a phenomenon driven by a base-promoted mechanism. mdpi.com Intumescence is the process of swelling and charring, which in this context is not reliant on traditional acid sources but is instead catalyzed by the alkali sodium ion. mdpi.com The critical initiating step in this process is the generation of a hydrogen radical (H•). mdpi.comresearchgate.net This occurs via the homolytic cleavage of an aromatic carbon-hydrogen (Ar-H) bond, a reaction significantly facilitated by the electron-donating -ONa group which activates the bond. mdpi.commdpi.com

Once formed, the hydrogen radical plays a dual role. It acts as a blowing agent, contributing to the expansion and foaming of the material, and it participates in subsequent chemical reactions that form a stable, carbonaceous residue. mdpi.com The generation of these radicals is fundamental to the entire intumescent process in phenolates, representing a distinct pathway to intumescence under basic conditions. mdpi.commdpi.com The process is highly efficient, with this compound producing an intumescent char after losing only about 13.2% of its mass, primarily as methane. mdpi.com

Hydroarylation, Cyclization, and Elimination Reactions Leading to Polyarene Formation

Following the initial generation of hydrogen radicals, a series of complex reactions occur, leading to the formation of polyarenes (large aromatic structures). mdpi.com A key process is hydroarylation, where the hydrogen radical adds to another phenolate molecule. mdpi.comresearchgate.net This addition creates reactive cyclohexadiene intermediates. mdpi.comresearchgate.net

A proposed pathway for the formation of polyarenes from p-cresolate involves scrambling reactions where a hydrogen radical facilitates the transfer of methyl groups between p-cresolate molecules, leading to the formation of sodium phenolate and multi-methyl substituted phenolates. mdpi.comnih.gov Subsequent hydroarylation and elimination steps build up the polyarene structure. mdpi.com

Comparative Thermal Degradation Studies with Related Phenolates (e.g., Sodium Phenolate, Sodium m-Cresolate)

Comparative thermal analysis reveals significant differences in the degradation behavior of this compound and related phenolates. Thermogravimetric analysis (TGA) shows that sodium phenolate has the highest thermal stability among the simple phenolates, followed by sodium m-cresolate and then this compound. mdpi.com This order of stability is generally parallel to the bond dissociation energy of the bond between the aromatic ring and its substituent. mdpi.com

Table 1: TGA Data of Sodium Phenolates Interactive table: Sort by clicking headers.

Compound T1% (°C) T5% (°C) Tmax (°C) Char Yield at 800°C (%)
Sodium Phenolate 535.1 557.7 572.1 51.5
This compound 451.9 479.9 490.8 49.3
Sodium m-Cresolate 486.2 520.1 532.9 52.8

Data sourced from a study on the origin of alkali-catalyzed aromatization of phenols. mdpi.com

While both this compound and sodium m-cresolate degrade via pathways involving demethylation and methane production, their initial steps differ. mdpi.com For p-cresolate, the degradation is initiated mainly by the homolytic cleavage of the Ar–CH₃ bond. mdpi.com In contrast, for m-cresolate, the initial break must be the Ar–H bond, which then generates a hydrogen radical that leads to the formation of sodium phenolate and a methyl radical (CH₃•), ultimately producing methane. mdpi.com Despite these mechanistic differences, the subsequent degradation pathways and the resulting residues, as analyzed by IR spectroscopy, are analogous for both cresolate isomers. mdpi.com Both p-cresolate and sodium phenolate produce a similar intumescent char and share a comparable aromatization process. mdpi.com

Identification and Mechanistic Pathways of Intermediate and Secondary Products (e.g., Sodium Phenolate Intermediates)

The thermal degradation of this compound proceeds through several identifiable intermediate and secondary products. The primary gaseous product evolved during the main degradation step is methane (CH₄). mdpi.com This is a result of demethylation, which occurs either through the initial homolysis of the Ar–CH₃ bond or through subsequent reactions involving methyl radicals. mdpi.com The mass loss of approximately 13.2% observed in TGA experiments corresponds closely to the theoretical value for the loss of methane (12.3%), confirming this as the principal initial degradation pathway. mdpi.com

During the degradation, sodium phenolate is formed as a transient intermediate. mdpi.commdpi.comnih.gov Its presence has been confirmed by ¹H NMR analysis of the solid residue collected at 495 °C. mdpi.comnih.govsemanticscholar.org However, benzene, which is a major product from the degradation of pure sodium phenolate, is not detected during the degradation of this compound. mdpi.com This suggests that the sodium phenolate intermediate has a very short lifetime. mdpi.com It is likely consumed quickly in reactions with the highly reactive methyl radicals (CH₃•) that are also present, a process that is faster than its degradation to benzene. mdpi.com

Further analysis of the solid residue using Q-TOF mass spectrometry at 495 °C reveals a complex mixture of products. mdpi.comnih.gov Key identified species include:

Phenolate: (m/z 93) Formed via scrambling reactions. mdpi.comnih.gov

Multi-methyl substituted phenols: (m/z 107 + 14n) Resulting from scrambling reactions between p-cresolate molecules. mdpi.comnih.gov

Methylphenyl- and hydroxyphenyl-containing structures: Formed through hydroarylation followed by the elimination of methane or NaOH. mdpi.com

These intermediates are crucial in the pathway toward the final cross-linked polyarene char structure. mdpi.com

Environmental Fate and Degradation Pathways of Sodium P Cresolate

Microbial Degradation Mechanisms and Biotransformation Kinetics

Microorganisms, including bacteria and fungi, are capable of utilizing p-cresol (B1678582) as a sole source of carbon and energy. jmb.or.krcore.ac.uk This metabolic capability is key to its removal from contaminated environments.

Under aerobic conditions, bacteria employ several pathways to degrade p-cresol. Two primary routes have been identified:

Methyl Group Oxidation: One common pathway involves the initial oxidation of the methyl group. For instance, Pseudomonas mendocina KR1 converts p-cresol to p-hydroxybenzoate through the oxidation of the methyl side chain. caister.com Similarly, some bacteria degrade p-cresol to 4-hydroxybenzoic acid, which is then further metabolized via the gentisate pathway. nih.gov

Aryl-Ring Oxidation: Another pathway begins with the hydroxylation of the aromatic ring. Monooxygenases can oxidize p-cresol to 4-methylcatechol (B155104). jmb.or.kr This intermediate is subsequently degraded through a meta-cleavage pathway, ultimately breaking down into intermediates of the tricarboxylic acid (TCA) cycle. jmb.or.kr

In some bacteria, like Pseudomonas alkylphenolia, multiple degradation pathways can exist. This strain possesses the pcuRCAXB genes, which encode for a protocatechuate ortho-cleavage route for p-cresol degradation. jmb.or.kr

The presence of other organic compounds can influence the biodegradation of p-cresol. In mixed microbial populations, the degradation of one substrate can be inhibited or enhanced by another. For example, the degradation of p-cresol can be affected by the presence of other phenolic compounds or aromatic hydrocarbons.

While specific data on the interaction of sodium p-cresolate with carbazole (B46965) and sodium salicylate (B1505791) is limited, studies on related compounds provide insights. For instance, the presence of phenol (B47542) can impact the degradation rate of p-cresol in mixed cultures. iwaponline.comiwaponline.com High concentrations of phenol and p-cresol can suppress the activity of the microbial biomass, although this inhibition can be reversible. iwaponline.comiwaponline.com Furthermore, studies on the anaerobic degradation of 2,4,6-trinitrotoluene (B92697) (TNT) have shown that TNT and its metabolites can inhibit the microbial degradation of p-cresol. nih.gov This suggests that in complex waste streams, the biodegradation of p-cresol can be hindered by the presence of other toxic or inhibitory compounds.

Aerobic Biodegradation Pathways (e.g., Methyl Oxidation, Aryl-Ring Oxidation, Catechol Degradation)

Abiotic Degradation in Aquatic Environments

In aquatic environments, abiotic degradation processes such as photolysis, hydrolysis, and oxidation play a role in the fate of cresols, although generally to a lesser extent than biodegradation. who.int The photolysis of p-cresol can be accelerated in the presence of humic and fulvic acids, which are common in natural waters. who.int However, direct photolysis is generally not considered a significant removal mechanism under most environmental conditions. cdc.gov Oxidation by photochemically produced hydroxyl radicals and singlet oxygen can also contribute to the degradation of cresols in water. who.int

Biotransformation Processes in Soil Systems

In soil, biodegradation is the primary mechanism for the removal of cresols. cdc.gov A variety of soil microorganisms, including bacteria and fungi, can degrade p-cresol. core.ac.uknih.gov The rate of biotransformation is influenced by factors such as soil type, pH, organic matter content, and the presence of other contaminants. epa.gov While p-cresol has the potential to be mobile in soil due to its high water solubility, its mobility can be limited by its ability to form hydrogen bonds with soil components, particularly in soils with low organic carbon content. canada.ca The biotransformation of p-cresol in soil ultimately leads to its mineralization to carbon dioxide and water.

Efficacy and Mechanisms of Degradation in Wastewater Treatment Processes (Anaerobic and Aerobic)

Wastewater treatment processes, both aerobic and anaerobic, have been shown to be effective in degrading p-cresol.

Aerobic Treatment: Aerobic processes can achieve high removal efficiencies for p-cresol. For example, after secondary aerobic treatment of wastewater, p-chloro-m-cresol, a related compound, was not detected. publications.gc.ca

Anaerobic Treatment: Anaerobic digestion is also a viable method for treating wastewater containing p-cresol. ejbiotechnology.info Upflow anaerobic sludge blanket (UASB) reactors have been shown to effectively remove high concentrations of phenol and p-cresol. iwaponline.comiwaponline.com In these systems, syntrophic relationships between different microbial groups are crucial for the complete degradation of the aromatic compounds to methane (B114726) and carbon dioxide. ejbiotechnology.info The genus Syntrophorhabdus has been identified as playing a key role in the anaerobic degradation of phenolics. ejbiotechnology.info However, high concentrations of p-cresol can be inhibitory to the microbial consortia. iwaponline.comiwaponline.com The addition of substances like anthraquinone-2,6-disulfonate (AQDS) has been studied to potentially enhance anaerobic degradation, but in the case of p-cresol, it was found to be completely inhibitory at a concentration of 2 mM. iwaponline.com

The following table summarizes the performance of different wastewater treatment processes for p-cresol degradation:

Treatment ProcessInfluent ConcentrationRemoval EfficiencyReference
Aerobic TreatmentNot SpecifiedNot Detected After Treatment publications.gc.ca
Anaerobic (UASB)300 mg/L p-cresol, 800 mg/L phenol65% for p-cresol, 95% for phenol iwaponline.comiwaponline.com
Anaerobic DigestionNot SpecifiedHigher degradation rates with granular vs. suspended sludge ejbiotechnology.info
Ozonation500 mg/L39.44% concentration reduction researchgate.net

Assessment of Environmental Mobility and Leaching Potential

The environmental mobility of p-cresol is largely governed by its high water solubility and its potential for sorption to soil and sediment. canada.ca With a high water solubility, p-cresol is expected to have high mobility in soil and may leach into groundwater. canada.ca However, its ability to form hydrogen bonds with soil organic matter and clay surfaces can retard its movement. cdc.govcanada.ca The extent of leaching is therefore site-specific and depends on the soil's characteristics, such as organic carbon content and clay mineralogy. epa.govcanada.ca Despite its potential for mobility, the rapid rate of biodegradation in most soils limits its persistence and the likelihood of significant groundwater contamination. cdc.gov

Applications and Industrial Relevance of Sodium P Cresolate

Role as a Surfactant and Emulsifying Agent in Industrial Formulations

Sodium p-cresolate exhibits surface-active properties, making it useful as a surfactant and emulsifying agent. guidechem.com Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. This property allows them to be used in detergents and cleaning agents to enhance the removal of dirt and stains. lookchem.com As an emulsifier, this compound helps to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. guidechem.com This is particularly valuable in the formulation of various industrial and personal care products, such as creams and lotions, where it helps to create and maintain a stable mixture of oil and water-based ingredients. guidechem.com

Function as a Preservative and Antimicrobial Agent: Chemical Basis of Action

This compound is utilized for its antimicrobial and preservative qualities. lookchem.com It is effective against a broad spectrum of microorganisms, which helps to prevent the growth of bacteria and fungi in various products. guidechem.compublications.gc.ca This preservative action is crucial in personal care items like shampoos, soaps, and body washes, where it maintains product integrity and ensures safety by preventing microbial contamination. lookchem.com The antimicrobial action of phenolic compounds like p-cresol (B1678582) and its salts is generally attributed to their ability to disrupt cell membranes, denature essential proteins, and interfere with enzyme activity within the microbial cells. The presence of the sodium salt enhances its solubility in aqueous formulations, allowing for effective distribution and action.

Utilization as a Flame Retardant Additive and Associated Chemical Mechanisms

This compound is also employed as a flame retardant additive in certain materials to enhance their fire resistance. The mechanism of flame retardancy for alkali metal salts of phenols, including this compound, involves their ability to promote char formation in the burning polymer. researchgate.netmdpi.com During combustion, the this compound can release alkaline species that catalyze the degradation of the polymer into a stable, carbonaceous char layer. researchgate.netmdpi.com This char acts as a barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile gases, thus suppressing the combustion process. mdpi.com The thermal degradation of this compound itself produces sodium hydroxide (B78521), which can further catalyze the charring process of phenolic materials. mdpi.com

Intermediary Role in Industrial Chemical Synthesis

This compound plays a significant role as an intermediate in several industrial chemical processes, particularly in the purification and recovery of phenolic compounds.

In the processing of coal tar and petroleum distillates, valuable phenolic compounds, collectively known as tar acids (which include phenols, cresols, and xylenols), are often present. nih.govjustia.com To recover these acidic compounds, the distillate oils are treated with an aqueous solution of sodium hydroxide (caustic soda). taylorandfrancis.comgoogle.com The acidic phenols react with the sodium hydroxide to form their corresponding sodium salts, such as sodium phenolate (B1203915) and sodium cresolate, which are soluble in the aqueous phase. taylorandfrancis.comuantwerpen.be This allows for their separation from the non-acidic hydrocarbon oils. taylorandfrancis.comgoogle.com The resulting aqueous solution containing the sodium salts is then separated for further processing. nih.gov

Once the aqueous solution of sodium phenolate and sodium cresolate is separated, the free tar acids need to be regenerated. This is achieved through a process called "springing". nih.gov In this step, the solution is treated with a weak acid, typically carbon dioxide (often from flue gas), which is bubbled through the solution. google.com The carbon dioxide reacts with the sodium salts, liberating the free phenols and cresols, which are less soluble and form an oily layer. google.com This process results in the formation of crude tar acids and an aqueous solution of sodium carbonate. google.comedubirdie.com The crude tar acids can then be separated and further purified by distillation. google.com

Recovery and Extraction of Tar Acids and Phenols from Distillate Oils

Application in Fragrance Chemistry as a Derivative of p-Cresol

While this compound itself may not be a primary fragrance ingredient, it serves as a derivative of p-cresol, which has applications in the fragrance industry. lookchem.com p-Cresol is used as a precursor in the synthesis of various fragrance chemicals and can be found in some synthetic food flavors. nih.govsolubilityofthings.com Its distinct aromatic profile contributes to the scent of various products. lookchem.com The conversion of p-cresol to its sodium salt, this compound, is a common step in chemical synthesis, potentially as an intermediate in the production of other fragrance compounds. edubirdie.com

Interactive Data Table: Applications of this compound

Application CategorySpecific UseFunctionUnderlying Principle
Industrial Formulations Detergents, Cleaning AgentsSurfactantLowers surface tension between liquids and solids.
Creams, LotionsEmulsifying AgentStabilizes mixtures of oil and water. guidechem.com
Preservation Shampoos, Soaps, Body WashesAntimicrobial Agent, PreservativeInhibits microbial growth by disrupting cell membranes and denaturing proteins. guidechem.comlookchem.com
Material Science Polymer AdditiveFlame RetardantPromotes the formation of a protective char layer during combustion. mdpi.com
Chemical Synthesis Tar ProcessingIntermediateFacilitates the separation of phenols from hydrocarbon oils. nih.govtaylorandfrancis.com
Tar Acid ProductionReactant in "Springing"Reacts with carbon dioxide to regenerate free cresols. nih.govgoogle.com
Fragrance Industry Fragrance SynthesisDerivative of p-Cresolp-Cresol is a precursor to various fragrance compounds. lookchem.comnih.gov

Theoretical and Computational Studies on Sodium P Cresolate

Application of Quantum Chemical Methods for Mechanistic Insights into Reactions

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of reactions involving p-cresolate. High-level quantum chemistry approaches have been used to investigate the bioconjugation reaction of 4H-3H-1,2,4-triazole-3,5(4H)-dione (HTAD) with p-cresol (B1678582) and p-cresolate. researchgate.net These studies compare different potential reaction pathways, including the electrophilic aromatic substitution (SEAr) path, a pericyclic group transfer (ene-reaction), a step-wise reaction, and a higher-order concerted pericyclic mechanism. researchgate.net

For the model reaction between HTAD and p-cresolate, calculations revealed that the SEAr mechanism has nearly vanishing energy barriers. researchgate.net This computational finding successfully explains experimentally observed high conversion rates in buffered aqueous solutions and the strong activation effects seen when bases are added, which increase the concentration of the more reactive p-cresolate anion. researchgate.net

Density Functional Theory (DFT) has also been employed to study the mechanisms of polycondensation reactions, such as the reaction between aryl halides and bisphenol A, which is analogous to reactions involving cresolates. rsc.org These studies show that the alkali metal counterion (like sodium or potassium) can play a significant role. For instance, in the reaction of an aryl fluoride, the formation of a three-body complex involving the phenolate (B1203915) and a second alkali-phenolate was found to be an energetically favorable pathway, leading to a cation-activated SNAr mechanism. rsc.org In contrast, the reaction with an aryl chloride proceeds via a more classical two-body complex. rsc.org These computational insights help explain the different reaction kinetics observed for different reactants. rsc.org

Computational Modeling of Electronic Structure, Bond Dissociation Energies, and Reactivity

Computational modeling provides fundamental data on the electronic structure of p-cresolate, which is key to understanding its reactivity. The effects of aqueous solvation on the structure and vibrational frequencies of the para-cresolate anion have been calculated at the B3LYP/6-31+G(d,p) level of theory. acs.org These calculations utilize models such as the conductor-like polarizable continuum model (C-PCM) to simulate the solvent effect, sometimes in combination with an explicit water molecule hydrogen-bonded to the phenolic oxygen. acs.org

Bond dissociation enthalpy (BDE) is a critical parameter for predicting reactivity, particularly in antioxidant behavior and thermal degradation. Theoretical methods have been developed to calculate BDEs for phenolic compounds. researchgate.nettandfonline.com One ab initio method calculates BDE as the enthalpy change required to form a transition state that can undergo downhill homolytic dissociation, avoiding the complete fission of the O-H bond in the model. researchgate.nettandfonline.com

For p-cresol, the O-H bond dissociation energy is influenced by the methyl group substituent. DFT studies using the (RO)B3LYP procedure have calculated the BDE for a series of substituted phenols. mdpi.com The methyl group in the para position has a slight destabilizing effect on the O-H bond compared to unsubstituted phenol (B47542). The calculated BDE for p-cresol is slightly lower than that of phenol, indicating a slightly weaker O-H bond. tandfonline.commdpi.com The reactivity of the p-cresolate anion is significantly higher than p-cresol in many reactions due to its increased nucleophilicity. researchgate.net

Table 8.2.1: Calculated Gas Phase Bond Dissociation Enthalpies (BDE) for Phenolic Compounds

Compound Theoretical BDE (kcal/mol) Experimental BDE (kcal/mol) Reference
Phenol 87.3 86.7 ± 0.7 tandfonline.com
o-Cresol 85.8 86.0 ± 0.4 tandfonline.com
m-Cresol (B1676322) 87.2 87.6 ± 0.1 tandfonline.com
p-Cresol 86.8 86.8 ± 0.4 tandfonline.com

Simulation of Degradation Pathways and Stability of Reaction Intermediates

Computational simulations are crucial for predicting the degradation pathways of p-cresol and its salt, as well as for assessing the stability of the intermediates formed. The thermal degradation of solid sodium p-cresolate has been studied using TGA-FTIR. mdpi.com These studies indicate that, like sodium phenolate, weak bonds in p-cresolate include the Ar–CH3 and the ortho Ar–H bonds, which are activated by the -ONa group. mdpi.com The primary gaseous product during the main degradation step is methane (B114726), suggesting that demethylation is a key process. mdpi.com A proposed mechanism involves the homolytic cleavage of the Ar–CH3 or Ar–H (ortho) bonds. mdpi.com The absence of benzene (B151609) as a product suggests that any sodium phenolate intermediate formed is very short-lived. mdpi.com

The degradation of p-cresol in aqueous environments has been modeled for various processes, such as ozonation and photocatalysis. In ozonation, the degradation can proceed via H-atom abstraction from the hydroxyl or methyl group, or by ozone addition to the aromatic ring. ukm.edu.my Abstraction from the methyl group is considered a more favorable pathway, leading to intermediates like p-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid. ukm.edu.my

In the photocatalytic degradation of p-cresol using ZnO, proposed mechanistic pathways involve the intervention of hydroxyl radicals. mdpi.com This leads to the formation of intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzenediol. mdpi.com Similarly, biodegradation pathways have been identified where p-cresol is initially oxidized to 4-methylcatechol (B155104) or p-hydroxybenzoic acid. jmb.or.kr These intermediates are then further broken down into intermediates of the TCA cycle. jmb.or.kr

Table 8.3.1: Identified Intermediates in p-Cresol Degradation

Degradation Method Identified Intermediates Reference
Thermal (this compound) Methane (gaseous product), Sodium phenolate (proposed) mdpi.commdpi.com
Ozonation p-Hydroxybenzyl alcohol, p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid ukm.edu.my
Photocatalysis (ZnO) 4-Hydroxy-benzaldehyde, 4-methyl-1,2-benzenediol mdpi.com
Biodegradation 4-Methylcatechol, p-Hydroxybenzoic acid jmb.or.kr

Predictive Modeling of Spectroscopic Properties for Experimental Validation

Predictive modeling of spectroscopic properties is a key application of computational chemistry, allowing for the validation of experimental data and the interpretation of complex spectra. Computational methods, particularly DFT, have been used to predict the vibrational frequencies of the p-cresolate anion. acs.org These calculations help in assigning bands in experimental spectra, such as those obtained from FTIR and Raman spectroscopy. For example, calculations of the p-cresolate anion in a simulated aqueous environment show how hydrogen bonding with water molecules affects its vibrational modes. acs.org

The spectroscopic properties of p-cresol derivatives have also been modeled. researchgate.net ATR-FTIR and UV-Vis spectroscopic studies, combined with computational modeling, have been used to characterize the coordination of p-cresolate to a Grubbs 2nd generation catalyst. researchgate.net The calculations help to confirm that ligand exchange occurs, forming a Ru-O coordination bond, and explain the observed blue shifts in certain spectroscopic bands. researchgate.net

Furthermore, computational chemistry is used to predict how environmental factors affect spectra. The formation of a hydrogen-bonded complex between p-cresol and dodecylguanidine (B90949) in nonpolar solvents was studied using both UV spectroscopy and DFT calculations. acs.org The calculations of the 1:1 complex helped to interpret the experimental spectra, which showed features of both p-cresol and p-cresolate, indicating a polarizable hydrogen bond. acs.org The computational modeling of the electronic structure of m-cresol purple, a related indicator molecule, using Gaussian 09 software has been performed to predict its stable conformation, vibrational frequencies, and electronic absorption spectra. biointerfaceresearch.com Such predictive studies are invaluable for understanding the relationship between structure and spectroscopic properties, which is essential for developing new analytical methods and materials. biointerfaceresearch.comresearchgate.net

Conclusion and Future Research Directions

Synthesis of Key Findings on Sodium p-Cresolate Chemistry

This compound is a versatile compound synthesized primarily from the reaction of p-cresol (B1678582) and sodium hydroxide (B78521). Its physical and chemical properties, including its crystalline nature, solubility, and alkaline pH in solution, are well-defined. guidechem.com Spectroscopic and reactivity data highlight its unique chemical behavior, particularly its potential for vigorous oxidation when heated in air. nih.gov It serves as a key intermediate in various industrial applications, from disinfectants to surfactants. lookchem.comnih.gov

Identification of Current Research Gaps and Emerging Challenges

Despite its established uses, there are notable gaps in the publicly available research on this compound. Detailed crystallographic data for the compound is not readily found. While general thermodynamic properties of its synthesis reaction are understood, specific thermodynamic data for this compound itself is sparse. Furthermore, a comprehensive understanding of its decomposition pathways under various conditions could be beneficial. A significant challenge is the lack of detailed, publicly accessible toxicological and ecological data, which is crucial for assessing its environmental and health impacts. echemi.comchemicalbook.in

Proposed Avenues for Future Academic Inquiry in this compound Research

Future academic research should prioritize a comprehensive study of the solid-state structure of this compound using modern X-ray diffraction techniques. Detailed thermodynamic studies, including the determination of its enthalpy of formation and heat capacity, would provide valuable data for chemical engineers and researchers. Investigating its detailed decomposition mechanisms and kinetics would enhance safety protocols for its handling and storage. Furthermore, in-depth toxicological and ecotoxicological studies are essential to fill the current data gaps and ensure its safe and sustainable use. echemi.comchemicalbook.in

Q & A

Q. What are the standard methods for synthesizing Sodium p-cresolate and verifying its purity?

this compound is synthesized via deprotonation of p-cresol using sodium hydroxide. A common method involves refluxing p-cresol with sodium hydroxide in dichloromethane (DCM), followed by solvent evaporation and purification . Purity verification requires:

  • Elemental analysis (C, H, Na content) .
  • Spectroscopic techniques : FT-IR (to confirm phenolic O–Na bond at ~1250–1300 cm⁻¹) and NMR (absence of residual p-cresol peaks) .
  • Chromatography : HPLC with UV detection to quantify impurities .

Q. How do researchers characterize this compound’s stability under varying environmental conditions?

Stability studies involve:

  • pH-dependent degradation : Incubate this compound in buffered solutions (pH 3–12) and monitor decomposition via UV-Vis spectroscopy (absorbance at 270–280 nm for cresolate ions) .
  • Thermal analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .
  • Long-term storage : Accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling .

Advanced Research Questions

Q. How does this compound’s coordination mode affect catalytic activity in Grubbs 2nd-generation catalyst derivatives?

In Grubbs catalyst derivatives, this compound replaces chloride ligands via Ru–O coordination, altering electronic properties:

  • NMR analysis : ¹H and ¹³C NMR show shifts in aromatic protons (δ 6.7–7.2 ppm) and Ru–O bonding effects .
  • Catalytic efficiency : Compare olefin metathesis rates between unmodified Grubbs catalyst and cresolate-modified derivatives using gas chromatography (GC) .
  • DFT calculations : Model Ru–O bond strength and electron density changes to correlate with experimental turnover numbers .

Q. What mechanistic insights explain this compound’s reactivity in electrophilic aromatic substitution (SEAr) reactions?

In SEAr reactions (e.g., with triazolinediones):

  • Kinetic studies : Monitor reaction progress via stopped-flow UV-Vis spectroscopy to determine rate constants and intermediate formation .
  • Isotopic labeling : Use deuterated p-cresolate to identify proton transfer steps in the reaction pathway .
  • Computational modeling : Compare activation energies for cresolate vs. phenol derivatives using Gaussian or ORCA software .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic effects : Variable-temperature NMR to detect conformational changes or ligand exchange .
  • Impurity profiling : HSQC and COSY experiments to distinguish between cresolate peaks and side products .
  • Crystallographic validation : X-ray diffraction of single crystals to confirm structural assignments .

Methodological Frameworks

Q. How to design a PICOT-based study to evaluate this compound’s antimicrobial efficacy?

Using the PICOT framework:

  • Population : Bacterial strains (e.g., E. coli, S. aureus).
  • Intervention : this compound at varying concentrations.
  • Comparison : Commercial antimicrobial agents (e.g., triclosan).
  • Outcome : Minimum inhibitory concentration (MIC) and zone of inhibition.
  • Time : 24–48 hour incubation.
    This structure ensures focused hypotheses and reproducibility .

Q. What strategies optimize data collection for this compound’s environmental toxicity studies?

  • Controlled exposure assays : Use Daphnia magna or algae in OECD-compliant toxicity tests, measuring LC₅₀ values .
  • Multi-omics integration : Combine metabolomics (GC-MS) and transcriptomics (RNA-seq) to identify toxicity pathways .
  • Error mitigation : Triplicate sampling and negative controls to account for abiotic degradation .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Parameter calibration : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental kinetics .
  • Solvent effects : Include explicit solvent molecules (e.g., water) in simulations to improve accuracy .
  • Error analysis : Calculate confidence intervals for experimental data to assess significance of deviations .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for normally distributed data).
  • Machine learning : Train random forest models to predict toxicity thresholds from structural descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.